molecular formula C18H27NO4S B4393775 N-[2-(cyclohexylthio)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(cyclohexylthio)ethyl]-3,4,5-trimethoxybenzamide

Cat. No. B4393775
M. Wt: 353.5 g/mol
InChI Key: AVVAZWIXPOWHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(cyclohexylthio)ethyl]-3,4,5-trimethoxybenzamide, commonly known as CTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTM is a member of the benzamide family of compounds and is synthesized through a multi-step process.

Mechanism of Action

The exact mechanism of action of CTM is not fully understood, but it is believed to act through the modulation of certain cellular signaling pathways. In particular, CTM has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the inflammatory response. CTM has also been shown to inhibit the activity of several enzymes involved in the metabolism of neurotransmitters, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
CTM has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules involved in the recruitment of immune cells to sites of inflammation. CTM has also been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, which may contribute to its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTM for lab experiments is its relatively low toxicity, which allows for the use of higher concentrations in in vitro studies. CTM is also relatively easy to synthesize, which makes it a more accessible compound for researchers. However, one limitation of CTM is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the study of CTM. One area of interest is the potential use of CTM as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of CTM in the field of optogenetics, where it can be used as a photosensitive molecule to control the activity of neurons. Additionally, further studies are needed to fully understand the mechanism of action of CTM and to explore its potential therapeutic applications in other areas of scientific research.

Scientific Research Applications

CTM has been studied for its potential therapeutic applications in various fields of scientific research. In particular, it has shown promise as an anti-inflammatory agent, as well as a potential treatment for cancer and neurodegenerative diseases. CTM has also been studied for its potential use in the field of optogenetics, where it can be used as a photosensitive molecule to control the activity of neurons.

properties

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-21-15-11-13(12-16(22-2)17(15)23-3)18(20)19-9-10-24-14-7-5-4-6-8-14/h11-12,14H,4-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVAZWIXPOWHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCSC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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